8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Trifluoromethyl)-6-azaspiro[34]octane hydrochloride is a compound that features a spirocyclic structure with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the trifluoromethyl group. One common method involves the reaction of a suitable azaspiro compound with a trifluoromethylating agent under controlled conditions. The reaction conditions often require the use of a base and a solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
8,8-Difluoro-5-azaspiro[3.4]octane hydrochloride: Similar spirocyclic structure but with difluoro instead of trifluoromethyl group.
2-Azabicyclo[3.2.1]octane: A related bicyclic compound with different ring fusion and nitrogen positioning.
Uniqueness
8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13ClF3N |
---|---|
Molecular Weight |
215.64 g/mol |
IUPAC Name |
8-(trifluoromethyl)-6-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C8H12F3N.ClH/c9-8(10,11)6-4-12-5-7(6)2-1-3-7;/h6,12H,1-5H2;1H |
InChI Key |
DWLXTHAXHMJDQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNCC2C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.